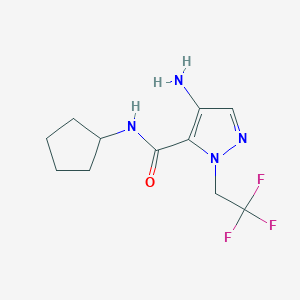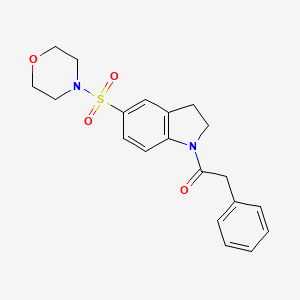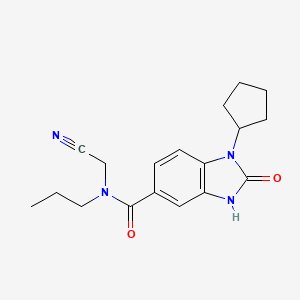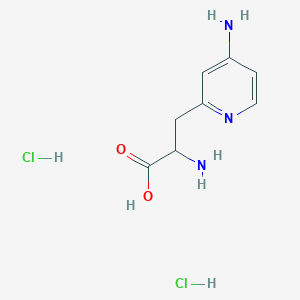![molecular formula C16H19N5O3S B2764264 N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 545383-46-8](/img/structure/B2764264.png)
N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a complex organic compound. It is related to a class of compounds used in the treatment of leukemia, specifically inhibiting the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been observed that this flexible molecule realizes in crystals two main conformations .Wissenschaftliche Forschungsanwendungen
Dual Cytokine Regulation for Septic Shock and Chronic Diseases
A study has demonstrated the potential of a derivative, specifically designed as a dual cytokine regulator, in managing septic shock, rheumatoid arthritis, and Crohn's disease. This compound, identified in the research, has shown the ability to simultaneously suppress tumor necrosis factor-alpha production while stimulating interleukin-10 production. Such dual action suggests a promising therapeutic strategy for conditions characterized by inflammatory cytokine dysregulation (Fukuda et al., 2000).
Design of Herbicide Inhibitors
In the agricultural sector, the study of pyrimidinyl derivatives has led to the development of novel herbicides targeting acetohydroxyacid synthase (AHAS). By integrating molecular docking and 3D-QSAR models, researchers have identified effective bioactive conformations of pyrimidinylthiobenzoates, which are crucial for inhibiting AHAS. This research underscores the potential of these compounds in creating more efficient and targeted herbicides (Yan-Zhen He et al., 2007).
Pain Management through TRPV1 Antagonism
The development of novel vanilloid receptor-1 (TRPV1) antagonists from piperazinylpyrimidine analogs represents a significant advancement in pain management research. These compounds, including a clinically evaluated candidate, have shown efficacy in reducing thermal hyperalgesia and protecting against capsaicin-induced physiological responses in vivo. This line of research offers a new avenue for chronic pain treatment (Hui-Ling Wang et al., 2007).
Antimicrobial and Antimalarial Applications
A comprehensive study involving the synthesis and evaluation of N-(phenylsulfonyl)acetamide derivatives has highlighted their potential in antimicrobial and antimalarial therapies. These compounds have demonstrated significant in vitro activity against malaria and exhibited promising ADMET properties, suggesting their utility in the development of new antimalarial drugs (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antioxidant Properties for Age-Related Diseases
Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogs has uncovered their multifunctional antioxidant properties, beneficial for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds have shown potential in protecting cells against oxidative stress, making them promising candidates for preventive therapies (Hongxiao Jin et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-13(22)19-14-3-5-15(6-4-14)25(23,24)21-11-9-20(10-12-21)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPAFMUZSUCRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-benzylethanediamide](/img/structure/B2764185.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764194.png)
![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764196.png)

![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2764200.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine](/img/structure/B2764202.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)
